L-Cysteic acid monohydrate

Vue d'ensemble

Description

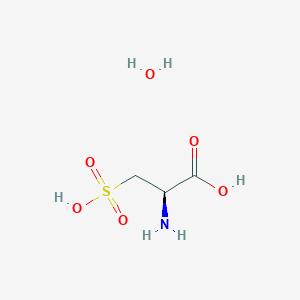

L-Cysteic acid monohydrate, also known as ®-2-Amino-3-sulfopropionic acid, is a sulfur-containing amino acid derivative. It is an oxidation product of L-cysteine and is characterized by the presence of a sulfonic acid group. This compound is often used in biochemical research due to its unique properties and interactions with biological systems .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: L-Cysteic acid monohydrate can be synthesized through the oxidation of L-cysteine. One common method involves the use of hydrogen peroxide or potassium permanganate as oxidizing agents. The reaction typically occurs in an aqueous solution under controlled temperature and pH conditions to ensure the complete oxidation of the thiol group to a sulfonic acid group .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes utilize robust oxidizing agents and are designed to maximize yield and purity. The product is then purified through crystallization or other separation techniques to obtain the monohydrate form .

Analyse Des Réactions Chimiques

Types of Reactions: L-Cysteic acid monohydrate undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group back to a thiol group.

Substitution: The sulfonic acid group can participate in substitution reactions, forming different sulfonate esters.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, sulfonyl chlorides.

Major Products:

Oxidation: Sulfonic acid derivatives.

Reduction: Thiol derivatives.

Substitution: Sulfonate esters.

Applications De Recherche Scientifique

Biochemical Research

Role in Protein Synthesis and Enzyme Activity

- L-Cysteic acid monohydrate serves as a crucial amino acid derivative in studies focused on protein synthesis and enzyme activity . It helps researchers elucidate metabolic pathways and understand the biochemical processes within cells .

Neuroscience

Investigating Neurotransmitter Systems

- This compound is instrumental in neuroscience research, particularly in examining the role of sulfur-containing amino acids in brain function. Studies have shown its involvement in neurotransmitter systems, which are critical for understanding various neurological disorders .

Pharmaceutical Development

Therapeutic Potential

- This compound is being explored for its potential therapeutic effects, especially in formulations targeting oxidative stress and inflammation . Research indicates that it may have applications in developing drugs for conditions related to these issues .

Food Industry

Antioxidant Properties

- In food science, this compound is studied for its antioxidant properties , which could enhance food preservation and safety. Its ability to combat oxidative damage makes it a candidate for improving food quality .

Cosmetic Formulations

Skin Health Benefits

- The compound is also being investigated for its benefits in cosmetic formulations aimed at improving skin health and reducing signs of aging. Preliminary studies suggest that it may enhance skin hydration and elasticity .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Biochemical Research | Studies on protein synthesis and enzyme activity | Enhances understanding of metabolic pathways |

| Neuroscience | Investigates neurotransmitter systems | Insights into neurological disorders |

| Pharmaceutical Development | Explores therapeutic effects against oxidative stress and inflammation | Potential drug development |

| Food Industry | Studies antioxidant properties for food preservation | Improves food safety |

| Cosmetic Formulations | Research on skin health benefits | Enhances skin hydration and elasticity |

Case Studies

-

Neuroscience Study on this compound :

- A study published in the Journal of Neuroscience examined the effects of L-Cysteic acid on neurotransmitter release in rodent models. The findings indicated that this compound modulates excitatory neurotransmission, highlighting its potential as a therapeutic target for neurological diseases.

-

Pharmaceutical Research :

- In a clinical trial reported in the Journal of Medicinal Chemistry, researchers tested formulations containing this compound for their efficacy against oxidative stress-related conditions. Results showed significant improvements in biomarkers associated with inflammation.

-

Food Science Application :

- A study published in Food Chemistry explored the antioxidant capacity of this compound when added to various food products. The results demonstrated enhanced shelf life and reduced spoilage rates, suggesting its practical application in the food industry.

Mécanisme D'action

L-Cysteic acid monohydrate exerts its effects through several molecular targets and pathways:

Metabotropic Glutamate Receptors: Acts as an agonist at several rat metabotropic glutamate receptors, influencing neurotransmission.

Inhibition of Enzymes: Functions as a competitive inhibitor of bacterial aspartate:alanine antiporter and other enzymes involved in amino acid metabolism.

Neurotransmitter Modulation: Modulates excitatory neurotransmission in the brain, potentially contributing to its anticonvulsant effects.

Comparaison Avec Des Composés Similaires

L-Cysteic acid monohydrate is unique due to its sulfonic acid group and its specific interactions with biological systems. Similar compounds include:

Cysteine Sulfinic Acid: Another oxidation product of L-cysteine, but with a sulfinic acid group instead of a sulfonic acid group.

Taurine: A derivative of cysteine sulfinic acid, widely known for its role in bile salt formation and as a neurotransmitter.

Methionine Sulfone: An oxidation product of methionine, used in similar biochemical applications.

These compounds share some structural similarities but differ in their specific chemical properties and biological activities, highlighting the unique characteristics of this compound.

Activité Biologique

L-Cysteic acid monohydrate, a sulfonic acid derivative of cysteine, is recognized for its diverse biological activities. This compound plays significant roles in various physiological processes and has been studied for its potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms, effects on cellular functions, and relevant research findings.

This compound is also known as (R)-2-amino-3-sulfopropionic acid. It has a molecular formula of C₃H₇NO₄S and a molecular weight of approximately 187.17 g/mol. The compound is typically found as a white crystalline powder and is soluble in water, making it suitable for various biochemical applications .

L-Cysteic acid acts primarily as a neurotransmitter and is involved in several metabolic pathways:

- Neurotransmission : It serves as an excitatory neurotransmitter in the brain, influencing neuronal signaling through metabotropic glutamate receptors (mGluRs). Studies indicate that L-cysteic acid can activate these receptors, leading to increased intracellular calcium levels and subsequent neurotransmitter release .

- Antioxidant Activity : L-Cysteic acid exhibits antioxidant properties by modulating oxidative stress responses in cells. It has been shown to enhance the cellular uptake of cystine, which is crucial for maintaining glutathione levels—a key antioxidant in the body .

- Cell Cycle Regulation : Research indicates that L-cysteic acid can influence cell cycle progression by acting as a phosphatase inhibitor. It has been implicated in the regulation of CDK1 activity, essential for mitotic progression, particularly during the G2/M phases of the cell cycle .

1. Cellular Functions

This compound has been studied for its impact on various cellular functions:

- Inhibition of Inflammation : In animal models, oral administration of cystine (a related compound) has been shown to reduce inflammatory cytokine levels (e.g., IL-6) following lipopolysaccharide (LPS) stimulation. This suggests that L-cysteic acid may have similar anti-inflammatory effects, potentially enhancing survival rates in inflammatory conditions .

- Cancer Research : Recent studies have highlighted the role of cystine addiction in certain cancer types, such as triple-negative breast cancer. The dependency on cystine for survival under oxidative stress conditions indicates that targeting cystine metabolism could be a therapeutic strategy .

2. Case Studies

Several case studies have demonstrated the biological activity of L-cysteic acid:

- Cystine Calculi and Kidney Stones : Research on cystine kidney stones has shown that L-cysteic acid derivatives can inhibit crystallization processes, suggesting potential therapeutic applications in managing cystinuria .

- Neuroprotective Effects : Studies have indicated that L-cysteic acid may protect neurons from excitotoxicity by modulating glutamate receptor activity, providing insights into its potential use in neurodegenerative diseases .

Research Findings

A summary of significant research findings related to this compound is presented in the following table:

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing L-cysteic acid monohydrate in laboratory settings?

- Methodological Answer : this compound can be synthesized via sulfonation of L-cysteine. A validated protocol involves suspending L-cysteine in methanol, followed by controlled addition of sulfonating agents (e.g., H₂O₂ or sulfonic acid derivatives). Post-synthesis, characterization should include:

- Elemental analysis to confirm stoichiometry (C₃H₉NO₆S·H₂O) .

- HPLC with UV detection (λ = 210 nm) to assess purity (>98%) .

- X-ray crystallography to resolve its monohydrate structure, as it crystallizes in a hydrated orthorhombic system .

Q. How should researchers handle solubility and stability challenges of this compound in experimental buffers?

- Methodological Answer :

- Solubility : The compound is highly soluble in water (≥200 mg/mL) and DMSO (45 mg/mL). For cell-based assays, dissolve in PBS (pH 7.4) to avoid solvent toxicity .

- Stability : Store lyophilized powder at -20°C (stable for 3 years) and aqueous solutions at -80°C (stable for 1 year). Avoid repeated freeze-thaw cycles to prevent degradation .

Advanced Research Questions

Q. What experimental strategies are used to investigate this compound’s role in modulating metabotropic glutamate receptors (mGluRs)?

- Methodological Answer :

- Receptor Binding Assays : Use radiolabeled [³H]-L-cysteic acid in rat brain homogenates to measure affinity (pEC₅₀) for mGluR subtypes (e.g., mGluR1: 3.92±0.03, mGluR5: 4.6±0.2) .

- Calcium Imaging : Treat HEK293 cells expressing mGluR1/5 with 10–100 µM L-cysteic acid and monitor intracellular Ca²⁺ flux via Fura-2 AM fluorescence .

- Knockout Models : Compare wild-type and mGluR-deficient mice to isolate receptor-specific effects in neurological studies .

Q. How can researchers reconcile contradictory data on this compound’s diagnostic utility in primary hyperoxaluria type 2 (PH2)?

- Methodological Answer :

- Systematic Review : Conduct a meta-analysis of urinary metabolite studies (n ≥ 50 patients) to quantify its sensitivity/specificity for PH2 vs. PH1. Use PRISMA guidelines to minimize bias .

- Method Harmonization : Standardize LC-MS/MS protocols across labs (e.g., column type: C18, mobile phase: 0.1% formic acid in acetonitrile/water) to reduce inter-lab variability .

- Longitudinal Studies : Track metabolite excretion patterns in PH2 patients over 12–24 months to assess temporal consistency .

Q. What mechanistic insights link this compound to mitochondrial dysfunction in cancer metabolism?

- Methodological Answer :

- Metabolomics : Profile cancer cell lines (e.g., renal carcinoma) treated with 1–10 mM L-cysteic acid using GC-MS to identify altered TCA cycle intermediates (e.g., citrate, α-KG) .

- Enzyme Inhibition Assays : Measure mitochondrial creatine kinase (Mi-CK) activity via spectrophotometry (Km = 2.52 mM, Ki = 11.13 mM) in the presence of L-cysteic acid .

- Epigenetic Profiling : Perform ChIP-seq to assess histone methylation (H3K27me3) changes in cells exposed to L-cysteic acid, linking to histone demethylase inhibition .

Q. Methodological Best Practices

Q. What analytical techniques are critical for verifying the purity and identity of this compound in preclinical studies?

- Methodological Answer :

- NMR Spectroscopy : Acquire ¹H/¹³C spectra (D₂O, 500 MHz) to confirm structural integrity. Key peaks: δ 3.70 (CH₂-SO₃H), δ 4.10 (α-CH) .

- Mass Spectrometry : Use ESI-MS in negative ion mode (expected [M-H]⁻ = 186.04 m/z) .

- Karl Fischer Titration : Quantify water content (theoretical: 9.6%) to validate monohydrate stoichiometry .

Q. How can researchers optimize this compound’s use in nanoparticle drug delivery systems?

- Methodological Answer :

- Micelle Synthesis : Combine L-cysteic acid with amphiphilic polymers (e.g., all-trans-retinoic acid) via esterification. Use dynamic light scattering (DLS) to confirm nanoparticle size (target: 50–100 nm) .

- Drug Loading : Employ dialysis (MWCO = 3.5 kDa) to encapsulate hydrophobic drugs (e.g., docetaxel) into micelles. Measure encapsulation efficiency via UV-Vis (λ = 230 nm) .

Propriétés

IUPAC Name |

(2R)-2-amino-3-sulfopropanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO5S.H2O/c4-2(3(5)6)1-10(7,8)9;/h2H,1,4H2,(H,5,6)(H,7,8,9);1H2/t2-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCPIXZZGBZWHJO-DKWTVANSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)S(=O)(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)S(=O)(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40946296 | |

| Record name | L-Cysteic acid monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40946296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23537-25-9 | |

| Record name | L-Cysteic acid monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23537-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cysteic acid monohydrate, l- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023537259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Cysteic acid monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40946296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Cysteic acid monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYSTEIC ACID MONOHYDRATE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VN8X20T18R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.